molecular formula C11H7N3OS B14242763 5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione CAS No. 498579-16-1

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione

Cat. No.: B14242763
CAS No.: 498579-16-1
M. Wt: 229.26 g/mol
InChI Key: VPVPJHFGZJWFMU-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that features both pyrimidine and benzoxazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 2-mercaptobenzoxazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrimidin-2-yl)-1,3-benzoxazole-2(3H)-thione is unique due to the presence of both pyrimidine and benzoxazole moieties, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

498579-16-1

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

5-pyrimidin-2-yl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C11H7N3OS/c16-11-14-8-6-7(2-3-9(8)15-11)10-12-4-1-5-13-10/h1-6H,(H,14,16)

InChI Key

VPVPJHFGZJWFMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC3=C(C=C2)OC(=S)N3

Origin of Product

United States

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